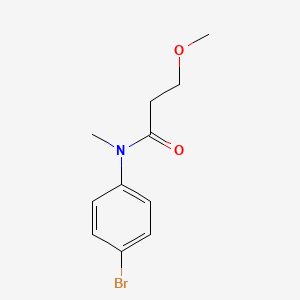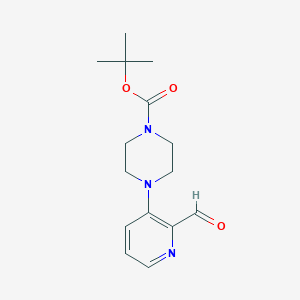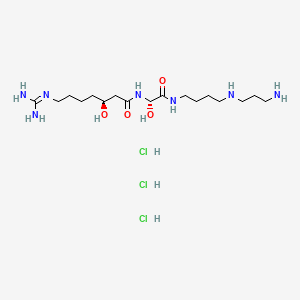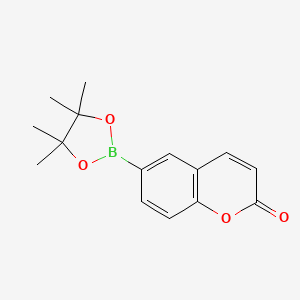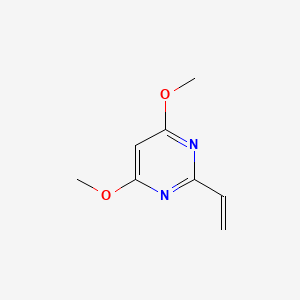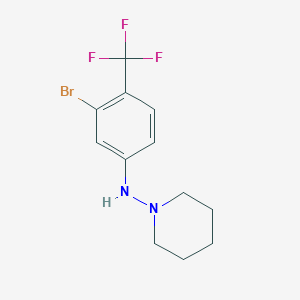![molecular formula C20H24F3N3O2 B1401729 {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester CAS No. 1311279-16-9](/img/structure/B1401729.png)
{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Übersicht
Beschreibung
{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a useful research compound. Its molecular formula is C20H24F3N3O2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . The trifluoromethyl-pyridin moiety of the compound could potentially act as an effective leaving group or as a ligand to stabilize the transition state during the coupling process. This application is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Agrochemical Development
The trifluoromethyl-pyridin group is a key structural motif in agrochemicals . It can enhance the biological activity of pesticides due to the unique physicochemical properties imparted by the fluorine atoms. This compound could serve as an intermediate in the synthesis of new agrochemicals designed to protect crops from pests more effectively.
Pharmaceutical Research
Compounds with the trifluoromethyl-pyridin structure have been used in pharmaceuticals . The subject compound could be investigated for its pharmacokinetics and pharmacodynamics properties, potentially leading to the development of new medications with improved efficacy and safety profiles.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could also find use in veterinary medicine . Its structural features might contribute to the creation of veterinary drugs that offer better absorption, distribution, metabolism, and excretion (ADME) properties in animals.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound could be valuable for constructing various organic frameworks. Its reactive sites allow for multiple functionalization reactions, which can lead to the creation of diverse organic molecules with specific desired properties.
Wirkmechanismus
Mode of Action:
The compound interacts with its targets through a process called transmetalation . In the context of Suzuki–Miyaura (SM) cross-coupling reactions, transmetalation involves the transfer of nucleophilic organic groups (such as boron-containing reagents) from boron to a metal catalyst (usually palladium). This results in the formation of new carbon–carbon bonds. The oxidative addition step, where palladium becomes oxidized by donating electrons to form the Pd–C bond, is also crucial .
Eigenschaften
IUPAC Name |
ethyl 2-[[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c1-5-28-18(27)13-26(4)12-14-6-8-15(9-7-14)17-10-16(20(21,22)23)11-24-19(17)25(2)3/h6-11H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJWDFSLJGLVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



